An In-depth Technical Guide to 1-Buten-2-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Buten-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Buten-2-ol, a secondary enol, is a molecule of significant theoretical interest in organic chemistry. While its transient existence makes direct experimental characterization challenging, understanding its structure and chemical properties is crucial for comprehending reaction mechanisms and its role as a reactive intermediate. This technical guide provides a comprehensive overview of 1-buten-2-ol, focusing on its structure, computed physicochemical properties, and its pivotal role in the keto-enol tautomerism of butanone. The guide also outlines hypothetical synthetic and analytical methodologies, acknowledging the inherent instability of this compound.
Introduction
1-Buten-2-ol, with the chemical formula C₄H₈O, is the enol tautomer of butanone.[1][2] Enols are characterized by a hydroxyl group attached to a carbon-carbon double bond. This structural feature makes them key intermediates in a variety of organic reactions, including halogenation, alkylation, and aldol (B89426) condensations. The chemistry of 1-buten-2-ol is intrinsically linked to its keto form, butanone, with the equilibrium heavily favoring the more stable ketone under standard conditions.[1] This guide will delve into the theoretical and computed aspects of 1-buten-2-ol's chemical nature.
Structure and Nomenclature
The systematic IUPAC name for this compound is but-1-en-2-ol .[3] Its structure consists of a four-carbon chain with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon.
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Molecular Formula: C₄H₈O[3]
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Molecular Weight: 72.11 g/mol [3]
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CAS Registry Number: 61923-55-5[4]
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InChI: InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3[3]
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SMILES: CCC(=C)O[3]
Physicochemical Properties (Computed)
| Property | Value | Reference |
| Molecular Weight | 72.11 g/mol | [3] |
| XLogP3-AA (logP) | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 72.057514874 Da | [3] |
| Monoisotopic Mass | 72.057514874 Da | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Heavy Atom Count | 5 | [3] |
Keto-Enol Tautomerism
The most significant chemical property of 1-buten-2-ol is its rapid tautomerization to butanone. This equilibrium is a fundamental concept in organic chemistry.
The equilibrium lies far to the right, favoring the thermodynamically more stable butanone.[1] The enol form, 1-buten-2-ol, is a transient species. This tautomerization is catalyzed by both acids and bases.
Hypothetical Experimental Protocols
While the isolation of pure 1-buten-2-ol is not practically feasible under normal laboratory conditions, its in-situ generation is a key step in several reactions of butanone.
Hypothetical Synthesis via Grignard Reaction
A plausible, though challenging, synthetic route to generate 1-buten-2-ol in a reaction mixture would be the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde like acrolein.[5][6][7][8][9]
Reaction: Ethylmagnesium bromide + Acrolein → 1-Buten-2-ol
Methodology:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide.
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Addition Reaction: The Grignard reagent solution is cooled to 0°C. A solution of acrolein in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and must be carefully controlled.
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Work-up: The reaction mixture is quenched by the slow addition of a cold, saturated aqueous solution of ammonium (B1175870) chloride. This hydrolyzes the magnesium alkoxide to form the alcohol.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.
Note: At this stage, the ethereal solution would contain 1-buten-2-ol, which would immediately begin to tautomerize to butanone. Any subsequent attempt at purification, such as distillation, would likely accelerate this conversion.
Spectroscopic Characterization (Theoretical)
Obtaining experimental spectra of pure 1-buten-2-ol is highly improbable. However, one can predict the key features based on its structure.
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¹H NMR:
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A broad singlet for the hydroxyl proton (-OH).
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Signals in the olefinic region for the vinyl protons (=CH₂).
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A quartet for the methylene (B1212753) protons (-CH₂-).
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A triplet for the methyl protons (-CH₃).
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¹³C NMR:
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A deshielded signal for the carbon bearing the hydroxyl group (C-OH).
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Signals in the olefinic region for the doubly bonded carbons.
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Signals for the methylene and methyl carbons.
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IR Spectroscopy:
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A broad O-H stretching band around 3300 cm⁻¹.
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A C=C stretching band around 1650 cm⁻¹.
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C-O stretching band around 1100 cm⁻¹.
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Mass Spectrometry:
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A molecular ion peak (M⁺) at m/z = 72.
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Fragmentation patterns corresponding to the loss of water (M-18), a methyl group (M-15), and an ethyl group (M-29).
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Reactivity and Potential Applications in Synthesis
As an enol, 1-buten-2-ol is a nucleophilic species. The double bond is electron-rich, making it susceptible to attack by electrophiles. Although transient, the formation of 1-buten-2-ol as an intermediate is crucial for the α-functionalization of butanone. For instance, the acid- or base-catalyzed halogenation of butanone proceeds through the enol or enolate intermediate.
In the context of drug development, while 1-buten-2-ol itself is not a direct pharmaceutical intermediate due to its instability, the principles of its formation and reactivity are fundamental to the synthesis of more complex molecules where butanone or similar ketones are used as starting materials.[][11][12] The controlled generation of enol or enolate intermediates allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of pharmaceutical synthesis.[13]
Conclusion
1-Buten-2-ol represents a classic example of an unstable enol that exists in a dynamic equilibrium with its more stable keto tautomer, butanone. While its isolation and direct experimental characterization are largely unfeasible, a thorough understanding of its structure, computed properties, and its role in tautomerism is essential for chemists. The principles governing its formation and reactivity are widely applicable in synthetic organic chemistry, including in the development of pharmaceutical agents. Future research involving advanced spectroscopic techniques under cryogenic conditions may provide further experimental insights into the nature of this transient yet important molecule.
References
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